molecular formula C17H19ClN2 B13871594 1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine

1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine

Cat. No.: B13871594
M. Wt: 286.8 g/mol
InChI Key: OLAPGWPQETZDLS-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine is a synthetic organic compound belonging to the indole class of heterocyclic compounds Indoles are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and 4,6-dimethyl-2,3-dihydroindole.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). A base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the indole nitrogen, facilitating nucleophilic substitution with 3-chlorobenzyl chloride.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high yield and purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-5-ketone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding indoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.

Major Products:

    Oxidation: Indole-5-ketone derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine
  • 1-[(3-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine
  • 1-[(3-Methylphenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine

Comparison: 1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine is unique due to the presence of the 3-chlorophenyl group, which may impart distinct electronic and steric properties compared to its analogs

Properties

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine

InChI

InChI=1S/C17H19ClN2/c1-11-8-16-15(12(2)17(11)19)6-7-20(16)10-13-4-3-5-14(18)9-13/h3-5,8-9H,6-7,10,19H2,1-2H3

InChI Key

OLAPGWPQETZDLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN2CC3=CC(=CC=C3)Cl)C(=C1N)C

Origin of Product

United States

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